molecular formula C14H12F2N2O3S B4439231 N-(2,6-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide

N-(2,6-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4439231
M. Wt: 326.32 g/mol
InChI Key: AFGFNAGJHUCMOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide, also known as DFB or NSC 719648, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DFB is a member of the benzamide class of compounds and has been found to have a wide range of biological activities.

Mechanism of Action

N-(2,6-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide exerts its biological effects through the inhibition of several key enzymes and signaling pathways. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. N-(2,6-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide has also been found to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(2,6-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide has been found to have a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and metastasis of tumors. N-(2,6-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, N-(2,6-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide has been found to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

N-(2,6-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide has several advantages for use in lab experiments, including its potency, selectivity, and low toxicity. However, it also has some limitations, including its poor solubility and stability, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2,6-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective inhibitors of HDACs and protein kinases, which could have even greater therapeutic potential. Another area of interest is the development of novel drug delivery systems to improve the solubility and stability of N-(2,6-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide in vivo. Finally, further research is needed to fully elucidate the mechanisms of action of N-(2,6-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide and its potential therapeutic applications in various diseases.

Scientific Research Applications

N-(2,6-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been found to have potent inhibitory effects on a number of key enzymes and signaling pathways involved in these diseases.

properties

IUPAC Name

N-(2,6-difluorophenyl)-3-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O3S/c1-22(20,21)18-10-5-2-4-9(8-10)14(19)17-13-11(15)6-3-7-12(13)16/h2-8,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGFNAGJHUCMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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